2-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
Description
The compound 2-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a heterocyclic derivative featuring a 1,3,4-oxadiazole core linked to a 3,4-dimethoxyphenyl moiety and a substituted benzamide group. The benzamide substituents include a nitro group at position 5 and a chlorine atom at position 2. This structural framework is common in medicinal chemistry due to the oxadiazole ring’s metabolic stability and ability to engage in hydrogen bonding, while the nitro and methoxy groups may influence electronic properties and bioactivity .
Properties
IUPAC Name |
2-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O6/c1-26-13-6-3-9(7-14(13)27-2)16-20-21-17(28-16)19-15(23)11-8-10(22(24)25)4-5-12(11)18/h3-8H,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJFTKVNEHQYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a derivative of benzamide and oxadiazole that has garnered attention due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H15ClN4O4
- Molecular Weight : 406.84 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antitumor properties and as a potential therapeutic agent. The following sections detail specific activities and findings related to this compound.
Antitumor Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antitumor activity. For example, derivatives similar to this compound have been shown to inhibit cancer cell proliferation in various models.
Case Study: RET Kinase Inhibition
A study explored the structure-activity relationship (SAR) of benzamide derivatives and found that compounds with oxadiazole rings demonstrated potent inhibition of RET kinase activity. This mechanism is crucial for certain cancers, including thyroid carcinoma. The presence of the oxadiazole group was essential for enhancing the inhibitory effect on cell proliferation driven by RET mutations .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some studies suggest that benzamide derivatives can cause cell cycle arrest at specific phases, leading to inhibited proliferation.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor Activity | RET Kinase Inhibition | |
| Apoptosis Induction | Activation of apoptotic pathways | |
| Cell Cycle Arrest | G1/S phase arrest |
Research Findings
Several studies have highlighted the efficacy of this compound and its analogs:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares structural features and reported activities of the target compound with related derivatives:
Key Comparisons
Heterocyclic Core Influence Oxadiazole vs. In contrast, thiazole-containing analogs () may exhibit different pharmacokinetic profiles due to sulfur’s electron-rich nature, which can alter metabolic stability . Bis-oxadiazoles: Bis-1,3,4-oxadiazoles () show anti-inflammatory activity, suggesting that the oxadiazole core contributes to this effect. The target compound’s mono-oxadiazole structure may prioritize solubility over multivalent interactions .
Methoxy Groups: The 3,4-dimethoxyphenyl group in the target compound likely improves lipophilicity and membrane permeability compared to hydroxylated analogs (), which may have higher polarity but reduced bioavailability. Chlorine and Sulfonamide Groups: Chlorine (target, ) contributes to halogen bonding, while sulfonamide groups () enhance solubility and binding to charged residues in biological targets.
Synthetic Routes
- Oxidative cyclization using chloramine-T is a common method for oxadiazole formation (), suggesting the target compound may be synthesized via similar pathways. Thiazole derivatives () often require condensation of amines with acyl chlorides, as seen in .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
